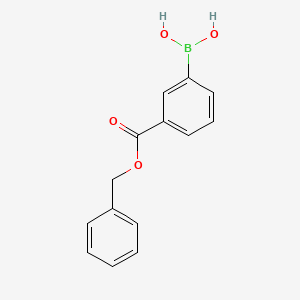

3-Benzyloxycarbonylphenylboronic acid

Description

Properties

IUPAC Name |

(3-phenylmethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BO4/c16-14(19-10-11-5-2-1-3-6-11)12-7-4-8-13(9-12)15(17)18/h1-9,17-18H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JJEBLYAGYRLJRG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90378306 | |

| Record name | 3-Benzyloxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

256.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380430-52-4 | |

| Record name | 1-(Phenylmethyl) 3-boronobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=380430-52-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Benzyloxycarbonylphenylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90378306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying amounts of Anhydride) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Benzyloxycarbonylphenylboronic Acid: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Benzyloxycarbonylphenylboronic acid is a versatile organic compound that serves as a crucial building block in modern synthetic chemistry. Its unique bifunctional nature, possessing both a boronic acid moiety and a benzyloxycarbonyl-protected carboxylic acid, makes it a valuable reagent in the construction of complex molecular architectures, particularly in the pharmaceutical and materials science sectors. This guide provides a comprehensive overview of its chemical properties, applications, and relevant experimental protocols.

Core Chemical Properties

This compound is a white to off-white crystalline powder.[1] Its stability is enhanced by the benzyloxycarbonyl group, which also influences its solubility.[2] The key quantitative and qualitative properties of this compound are summarized in the table below.

| Property | Value | Source |

| CAS Number | 380430-52-4 | |

| Molecular Formula | C₁₄H₁₃BO₄ | [3] |

| Molecular Weight | 256.06 g/mol | [1] |

| Melting Point | 146 °C | |

| Appearance | White to off-white crystalline powder | [1] |

| Solubility | Soluble in Methanol | |

| Purity | 97.0 to 107.0 % (Neutralization titration) | [1] |

| Storage | Room Temperature (Recommended in a cool and dark place, <15°C) |

Stability and Handling:

Spectroscopic Characterization (¹H and ¹³C NMR)

While specific spectra for this compound are not publicly available, the expected chemical shifts can be predicted based on the analysis of closely related compounds, such as 3-carboxyphenylboronic acid.[6]

Expected ¹H NMR Spectral Data (in DMSO-d₆):

-

Aromatic Protons (phenylboronic acid ring): Multiplets in the range of δ 7.4-8.4 ppm.

-

Aromatic Protons (benzyl group): Multiplets in the range of δ 7.3-7.5 ppm.

-

Methylene Protons (-CH₂-): A singlet around δ 5.4 ppm.

-

Boronic Acid Protons (-B(OH)₂): A broad singlet around δ 8.3 ppm.

Expected ¹³C NMR Spectral Data (in DMSO-d₆):

-

Carbonyl Carbon (-C=O): Approximately δ 166 ppm.

-

Aromatic Carbons (phenylboronic acid ring): In the range of δ 128-137 ppm. The carbon attached to the boron atom (C-B) is often broad and may be difficult to observe.[6]

-

Aromatic Carbons (benzyl group): In the range of δ 128-136 ppm.

-

Methylene Carbon (-CH₂-): Around δ 66 ppm.

Applications in Organic Synthesis

The primary application of this compound is as a substrate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[2] This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the synthesis of a wide array of biaryl compounds, which are common motifs in pharmaceuticals and functional materials.[7][8][9][10]

Experimental Protocol: Suzuki-Miyaura Cross-Coupling Reaction

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl halide with this compound to synthesize a biaryl compound.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide or iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent (e.g., Toluene, Dioxane, DMF, and water)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), and the base (2.0-3.0 equivalents).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.

-

Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) to the flask via syringe.

-

Catalyst Addition: Add the palladium catalyst (typically 1-5 mol%) to the flask under a positive pressure of the inert gas.

-

Reaction: Heat the reaction mixture with vigorous stirring at a temperature typically ranging from 80 to 110 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Role in Drug Discovery and Development

Boronic acids and their derivatives are of significant interest in medicinal chemistry.[11] While this compound is primarily a building block, the biaryl structures synthesized from it are prevalent in many biologically active molecules. Furthermore, the boronic acid moiety itself can interact with biological targets, and the carboxylic acid (after deprotection) provides a handle for further functionalization or for modulating pharmacokinetic properties. Phenylboronic acid derivatives have been explored for applications in targeted drug delivery, particularly for cancer cells that overexpress sialic acid.[11][12]

Logical Workflow for Drug Discovery Application

The following diagram illustrates a logical workflow for how this compound could be utilized in a drug discovery program to develop a targeted therapy.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, with significant applications in the preparation of biaryl compounds through Suzuki-Miyaura cross-coupling. Its chemical properties make it a stable and reliable building block for the synthesis of complex molecules with potential applications in drug discovery and materials science. This guide has provided a summary of its key characteristics and a framework for its practical application in a laboratory setting.

References

- 1. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying … [cymitquimica.com]

- 2. chemimpex.com [chemimpex.com]

- 3. PubChemLite - 3-(benzyloxycarbonyl)phenylboronic acid (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]

- 4. fishersci.com [fishersci.com]

- 5. carlroth.com [carlroth.com]

- 6. benchchem.com [benchchem.com]

- 7. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 9. Recyclable LaF3·Pd nanocatalyst in Suzuki coupling: green synthesis of biaryls from haloarenes and phenylboronic acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. japsonline.com [japsonline.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to 3-Benzyloxycarbonylphenylboronic Acid: Synthesis, Applications, and Biological Interactions

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Benzyloxycarbonylphenylboronic acid, a versatile building block in modern organic and medicinal chemistry. With the confirmed CAS number 380430-52-4 , this document details its chemical properties, applications in synthetic chemistry—most notably the Suzuki-Miyaura cross-coupling reaction—and its emerging role as a modulator of biological pathways. Detailed experimental protocols, quantitative data, and visual diagrams of relevant signaling pathways are presented to support researchers in their discovery and development endeavors.

Chemical Properties and Identification

This compound, also known as 3-(benzyloxycarbonyl)benzeneboronic acid or 3-carbobenzoxyphenylboronic acid, is a white to off-white crystalline powder. Its chemical structure combines a phenylboronic acid moiety with a benzyloxycarbonyl protecting group, rendering it a stable and versatile reagent in various chemical transformations.

| Property | Value |

| CAS Number | 380430-52-4 |

| Molecular Formula | C₁₄H₁₃BO₄ |

| Molecular Weight | 256.06 g/mol |

| Melting Point | 146 °C |

| Appearance | White to off-white crystalline powder |

| Synonyms | 3-(Benzyloxycarbonyl)benzeneboronic acid, 3-Carbobenzoxyphenylboronic acid, 3-Carbobenzoxybenzeneboronic acid |

Core Application: Suzuki-Miyaura Cross-Coupling Reactions

A cornerstone of modern carbon-carbon bond formation, the Suzuki-Miyaura cross-coupling reaction is a primary application for this compound. This palladium-catalyzed reaction enables the synthesis of biaryl compounds, which are prevalent structural motifs in pharmaceuticals and functional materials. The benzyloxycarbonyl group can be readily deprotected to yield the corresponding biphenyl-3-carboxylic acid, a valuable pharmacophore.

General Experimental Protocol for Suzuki-Miyaura Coupling

This protocol outlines a general procedure for the coupling of this compound with an aryl halide. Reaction conditions should be optimized for specific substrates.

Materials:

-

This compound

-

Aryl halide (e.g., aryl bromide, aryl iodide)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

-

Inert gas (Argon or Nitrogen)

Procedure:

-

To a dry reaction flask, add this compound (1.2 equivalents), the aryl halide (1.0 equivalent), the palladium catalyst (0.02-0.05 equivalents), and the base (2.0-3.0 equivalents).

-

Evacuate and backfill the flask with an inert gas three times.

-

Add the degassed anhydrous solvent via syringe.

-

Heat the reaction mixture to 80-100 °C and stir for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature.

-

Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Illustrative Reaction Yields

The following table provides representative yields for the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acids, demonstrating the general efficacy of this reaction. Specific yields for this compound will vary depending on the coupling partner and reaction conditions.

| Aryl Halide | Boronic Acid | Catalyst | Base | Solvent | Yield (%) |

| 4-Bromotoluene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 |

| 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 98 |

| 2-Bromopyridine | Phenylboronic acid | PdCl₂(dppf) | Cs₂CO₃ | 1,4-Dioxane | 89 |

Suzuki-Miyaura Catalytic Cycle

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 3-Benzyloxycarbonylphenylboronic Acid: Properties, Synthesis, and Applications in Drug Development

Introduction

This compound is a versatile synthetic intermediate that has garnered significant attention in the fields of organic chemistry, medicinal chemistry, and materials science. Its unique structural features—a boronic acid moiety and a benzyloxycarbonyl protecting group—make it an invaluable building block for the construction of complex molecular architectures. The boronic acid group is a cornerstone of palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful methods for forming carbon-carbon bonds. The benzyloxycarbonyl group provides a stable ester that can be selectively removed under specific conditions, offering further synthetic flexibility.

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and key applications of this compound, with a particular focus on its role in modern drug discovery and development.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized in the table below, providing essential data for its use in a laboratory setting.

| Property | Value |

| Molecular Weight | 256.06 g/mol |

| Molecular Formula | C₁₄H₁₃BO₄ |

| CAS Number | 380430-52-4 |

| Appearance | White to off-white crystalline powder |

| Melting Point | 146 °C |

| Solubility | Soluble in methanol and other polar organic solvents. |

| Synonyms | 3-(Benzyloxycarbonyl)benzeneboronic acid, 3-Carbobenzoxyphenylboronic acid |

Estimated NMR Spectral Data

While an experimental spectrum is definitive, the following table provides estimated ¹H and ¹³C NMR chemical shifts. These predictions are based on the analysis of structurally similar compounds and standard chemical shift increments.

| Nucleus | Estimated Chemical Shift (ppm) | Assignment |

| ¹H NMR | 8.2 - 8.4 | Aromatic H ortho to -B(OH)₂ and meta to -COOBn |

| 7.9 - 8.1 | Aromatic H meta to -B(OH)₂ and ortho to -COOBn | |

| 7.5 - 7.7 | Aromatic H para to -B(OH)₂ | |

| 7.3 - 7.5 | Phenyl H of benzyl group | |

| 5.3 - 5.5 | -CH₂- of benzyl group | |

| 4.5 - 5.5 (broad) | B(OH)₂ | |

| ¹³C NMR | ~166 | C=O of ester |

| ~136 | Quaternary C of benzyl group | |

| ~135 | Aromatic C ortho to -B(OH)₂ | |

| ~132 | Aromatic C ortho to -COOBn | |

| ~130 | Aromatic C para to -B(OH)₂ | |

| ~129 | Quaternary C attached to -B(OH)₂ (broad) | |

| ~128.5 | Aromatic C of benzyl group | |

| ~128 | Aromatic C of benzyl group | |

| ~67 | -CH₂- of benzyl group |

Synthesis and Core Applications

This compound is a crucial reagent, primarily utilized in Suzuki-Miyaura cross-coupling reactions. Its synthesis and application workflow are central to its utility.

Proposed Synthesis of this compound

A common and effective method for the synthesis of arylboronic acids involves the reaction of a Grignard reagent with a trialkyl borate, followed by acidic hydrolysis. The following protocol outlines a plausible route starting from 3-bromobenzoic acid.

Experimental Protocol: Synthesis

-

Esterification: 3-Bromobenzoic acid is reacted with benzyl alcohol in the presence of an acid catalyst (e.g., sulfuric acid) in a suitable solvent like toluene. The mixture is heated to reflux with removal of water to drive the reaction to completion, yielding benzyl 3-bromobenzoate.

-

Grignard Formation: The resulting benzyl 3-bromobenzoate is dissolved in an anhydrous ether solvent (e.g., THF). Magnesium turnings are added, and the reaction is initiated (e.g., with a small crystal of iodine) to form the corresponding Grignard reagent.

-

Borylation: The Grignard solution is cooled to a low temperature (typically -78 °C) and added slowly to a solution of triisopropyl borate in anhydrous THF.

-

Hydrolysis: After the reaction is complete, it is quenched by the slow addition of aqueous acid (e.g., HCl). This hydrolyzes the boronate ester to the desired this compound.

-

Purification: The product is extracted with an organic solvent, dried, and purified, typically by recrystallization.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound and an organohalide or triflate. It is a cornerstone of modern organic synthesis due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids.

Experimental Protocol: Suzuki-Miyaura Coupling

-

Objective: To couple this compound with an aryl bromide (e.g., 4-bromoanisole).

-

Materials:

-

This compound (1.2 equivalents)

-

4-Bromoanisole (1.0 equivalent)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)

-

Base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 equivalents)

-

Solvent system (e.g., Dioxane/Water or Toluene/Ethanol/Water)

-

-

Procedure:

-

To a reaction vessel, add this compound, 4-bromoanisole, and the base.

-

Purge the vessel with an inert gas (e.g., Argon or Nitrogen) for 10-15 minutes.

-

Add the degassed solvent system, followed by the palladium catalyst.

-

Heat the reaction mixture to the desired temperature (typically 80-100 °C) and monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the biaryl product.

-

Applications in Drug Discovery and Development

Boronic acids are a privileged class of compounds in medicinal chemistry. The boron atom can form reversible covalent bonds with active site nucleophiles (such as serine hydroxyls in proteases), making them effective enzyme inhibitors. While a specific drug synthesized directly from this compound is not prominently documented in publicly available literature, its utility as a building block is clear. It serves as a precursor to more complex molecules that are investigated as potential therapeutics.

The general strategy involves using this reagent to construct a core biaryl scaffold, which is a common motif in many biologically active compounds, including:

-

Enzyme Inhibitors: Many inhibitors of enzymes like PARP (Poly(ADP-ribose) polymerase), crucial in cancer therapy, feature biaryl structures that can be synthesized using Suzuki coupling.

-

Receptor Antagonists: Drugs that block receptors, such as Angiotensin II receptor antagonists used for hypertension (e.g., Telmisartan), often contain complex heterocyclic systems built upon biaryl backbones.

-

Antiviral and Antimicrobial Agents: The structural diversity enabled by boronic acid chemistry is leveraged to create novel compounds screened for activity against a wide range of pathogens.

The benzyloxycarbonyl group in the title compound can be deprotected via hydrogenolysis to reveal a carboxylic acid, providing another handle for further chemical modification, such as amide bond formation, to improve pharmacokinetic properties or target engagement.

Handling and Storage

For optimal stability, this compound should be stored at room temperature in a tightly sealed container, protected from light and moisture. As with all boronic acids, prolonged exposure to air can lead to the formation of the corresponding boroxine (a cyclic anhydride), though it is generally stable under standard laboratory conditions.

Conclusion

This compound is a highly valuable and versatile reagent for chemical synthesis. Its primary role as a coupling partner in the Suzuki-Miyaura reaction enables the efficient construction of biaryl structures, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials. For researchers and professionals in drug development, this compound offers a reliable method for creating molecular complexity and accessing novel chemical space in the pursuit of new therapeutic agents. Its straightforward application in one of chemistry's most powerful bond-forming reactions ensures its continued relevance in the field.

An In-depth Technical Guide to the Synthesis of 3-Benzyloxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of 3-benzyloxycarbonylphenylboronic acid, a valuable building block in organic synthesis, medicinal chemistry, and materials science.[1] The protocol herein details a two-step synthetic route commencing from the commercially available 3-bromobenzoic acid. The synthesis involves an initial esterification to protect the carboxylic acid, followed by a palladium-catalyzed Miyaura borylation to introduce the boronic acid functionality. This document presents detailed experimental procedures, quantitative data for each step, and visualizations to elucidate the synthetic workflow.

I. Synthetic Strategy Overview

The synthesis of this compound is strategically divided into two primary transformations:

-

Esterification: The carboxylic acid moiety of 3-bromobenzoic acid is protected as a benzyl ester. This step prevents potential side reactions of the acidic proton during the subsequent borylation reaction. Several standard esterification methods can be employed, with the Fischer-Speier esterification being a common and cost-effective choice.[2]

-

Miyaura Borylation: The carbon-bromine bond of the resulting benzyl 3-bromobenzoate is converted to a carbon-boron bond through a palladium-catalyzed cross-coupling reaction with a boron source, typically bis(pinacolato)diboron (B₂pin₂).[3] This reaction is a robust and widely used method for the synthesis of arylboronic esters. The resulting pinacol ester is then hydrolyzed to the desired boronic acid.

II. Experimental Protocols

Step 1: Synthesis of Benzyl 3-bromobenzoate

This procedure details the Fischer-Speier esterification of 3-bromobenzoic acid with benzyl alcohol.[2]

Reaction:

Caption: Fischer-Speier esterification of 3-bromobenzoic acid.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| 3-Bromobenzoic acid | 201.02 | 10.0 g | 1.0 |

| Benzyl alcohol | 108.14 | 16.1 g (15.5 mL) | 3.0 |

| Sulfuric acid (conc.) | 98.08 | 0.5 mL | Catalytic |

| Toluene | 92.14 | 100 mL | - |

| Saturated NaHCO₃ (aq) | - | As needed | - |

| Brine | - | As needed | - |

| Anhydrous MgSO₄ | - | As needed | - |

| Dichloromethane | - | As needed | - |

Procedure:

-

To a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, add 3-bromobenzoic acid (10.0 g, 49.7 mmol), benzyl alcohol (16.1 g, 149.2 mmol), and toluene (100 mL).

-

Carefully add concentrated sulfuric acid (0.5 mL) to the mixture.

-

Heat the reaction mixture to reflux and collect the water in the Dean-Stark trap. The reaction progress can be monitored by Thin Layer Chromatography (TLC).[2]

-

Once the reaction is complete (typically after 10-12 hours), cool the mixture to room temperature.

-

Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford benzyl 3-bromobenzoate as a colorless oil.

Quantitative Data:

| Parameter | Value |

| Typical Yield | 85-95% |

| Purity (by NMR) | >98% |

Step 2: Synthesis of 3-(Benzyloxycarbonyl)phenylboronic Acid

This procedure outlines the Miyaura borylation of benzyl 3-bromobenzoate followed by hydrolysis of the resulting pinacol ester.[3][4]

Reaction Workflow:

Caption: Two-stage synthesis of the final product.

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Molar Equivalents |

| Benzyl 3-bromobenzoate | 291.13 | 5.0 g | 1.0 |

| Bis(pinacolato)diboron | 253.94 | 5.2 g | 1.2 |

| Potassium acetate (KOAc) | 98.14 | 5.0 g | 3.0 |

| [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) | 731.70 | 420 mg | 0.03 |

| 1,4-Dioxane (anhydrous) | 88.11 | 50 mL | - |

| Methanol | 32.04 | 50 mL | - |

| Silica Gel | - | 10 g | - |

| Ethyl acetate | - | As needed | - |

| Hexane | - | As needed | - |

Procedure:

-

In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine benzyl 3-bromobenzoate (5.0 g, 17.2 mmol), bis(pinacolato)diboron (5.2 g, 20.6 mmol), potassium acetate (5.0 g, 51.5 mmol), and Pd(dppf)Cl₂ (420 mg, 0.57 mmol).

-

Add anhydrous 1,4-dioxane (50 mL) via syringe.

-

Heat the reaction mixture to 80 °C and stir for 8-12 hours. Monitor the reaction by TLC or GC-MS.

-

Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain the crude 3-(benzyloxycarbonyl)phenylboronic acid pinacol ester.

-

Dissolve the crude ester in methanol (50 mL) and add silica gel (10 g).

-

Stir the suspension at room temperature for 24 hours to effect hydrolysis.[5]

-

Filter the mixture and wash the silica gel with methanol.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexane) to yield this compound as a white to off-white solid.

Quantitative Data:

| Parameter | Value |

| Typical Yield (overall) | 70-85% |

| Melting Point | ~146 °C |

| Purity (by Titration) | 97-105% |

III. Characterization Data

Nuclear Magnetic Resonance (NMR) Spectroscopy:

| Nucleus | Solvent | Chemical Shift (δ, ppm) and Multiplicity |

| ¹H NMR | CDCl₃ | 8.25-8.05 (m, 2H), 7.65-7.25 (m, 8H), 5.32 (s, 2H) |

| ¹³C NMR | CDCl₃ | 166.5, 136.1, 134.5, 133.8, 130.3, 129.6, 128.6, 128.3, 128.2, 67.2 (Carbon attached to boron is often not observed) |

IV. Logical Relationships and Workflow

The overall synthetic process can be visualized as a linear progression from starting materials to the final product, with key quality control checkpoints.

Caption: Overall workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of 3-Benzyloxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3-benzyloxycarbonylphenylboronic acid, a versatile reagent in organic synthesis and medicinal chemistry. While specific quantitative solubility data for this compound is not extensively available in public literature, this document outlines the expected solubility trends, details robust experimental protocols for its determination, and explores its potential interactions with cellular signaling pathways.

Introduction to this compound

This compound is a derivative of phenylboronic acid that features a benzyloxycarbonyl group at the meta position. This functional group is known to enhance the compound's stability and solubility, facilitating its application in various synthetic methodologies, most notably in Suzuki-Miyaura cross-coupling reactions.[1][2] Its role in the development of pharmaceuticals and advanced materials makes understanding its solubility profile crucial for reaction optimization, formulation, and biological applications.[1][2]

Solubility Profile

To provide a practical framework for researchers, the following table presents representative solubility values. It is critical to note that these are placeholder values and should be experimentally determined for any specific application.

| Solvent | Chemical Formula | Relative Polarity[3] | Predicted Solubility (g/L) |

| Water | H₂O | 1.000 | Low |

| Methanol | CH₃OH | 0.762 | Moderate to High |

| Ethanol | C₂H₅OH | 0.654 | Moderate to High |

| Acetone | C₃H₆O | 0.355 | High |

| Dimethyl Sulfoxide (DMSO) | C₂H₆OS | 0.444 | High |

| Tetrahydrofuran (THF) | C₄H₈O | 0.207 | Moderate |

| Dichloromethane (DCM) | CH₂Cl₂ | 0.309 | Moderate |

| Toluene | C₇H₈ | 0.099 | Low |

| Hexane | C₆H₁₄ | 0.009 | Very Low |

Note: "Low," "Moderate," and "High" are qualitative descriptors and are not based on experimental data for this compound.

Experimental Protocols for Solubility Determination

Accurate determination of solubility is essential for the successful application of this compound in research and development. The following are detailed methodologies for key experiments to ascertain its solubility.

Dynamic (Synthetic) Method for Solubility Curve Generation

The dynamic method is a reliable technique for determining the temperature-dependent solubility of a compound in a specific solvent.[4]

Methodology:

-

Sample Preparation: Accurately weigh a specific amount of this compound and the chosen solvent into a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

-

Controlled Heating: The mixture is heated at a slow, constant rate (e.g., 0.1–0.5 °C/min) under continuous stirring to ensure a homogenous suspension.

-

Turbidity Monitoring: The turbidity of the suspension is continuously monitored using a laser or a luminance probe that measures the intensity of light transmitted through the sample.

-

Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is recorded as the solubility temperature for that specific composition. This point is marked by a sharp increase in light transmittance.

-

Data Compilation: Repeat this procedure for a range of compositions to construct a solubility curve (solubility vs. temperature).

Shake-Flask Method for Thermodynamic Equilibrium Solubility

The shake-flask method is a standard procedure for determining the thermodynamic equilibrium solubility of a compound at a constant temperature.[5]

Methodology:

-

Sample Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known volume of a different solvent. The presence of excess solid is crucial.

-

Equilibration: Seal the vials and agitate them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, cease agitation and allow the excess solid to settle. If necessary, centrifuge the samples to ensure a clear supernatant.

-

Sample Analysis: Carefully withdraw a known volume of the supernatant.

-

Quantification: Determine the concentration of this compound in the supernatant using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV detection or a validated spectroscopic method.

-

Solubility Calculation: Calculate the solubility in units such as mg/mL or mol/L.

Potential Role in Signaling Pathway Modulation

Boronic acids are recognized for their ability to interact with biological molecules, including proteins, and can modulate cellular signaling pathways.[6][7] Phenylboronic acid, for instance, has been shown to inhibit the migration of cancer cells by affecting key components of pathways that regulate actin dynamics, such as the Rho family of GTP-binding proteins.[8]

While specific studies on this compound are lacking, its structural similarity to other biologically active boronic acids suggests it could potentially modulate similar pathways. The boronic acid moiety can form reversible covalent bonds with serine residues in the active sites of enzymes, such as kinases, or interact with other key residues to act as an allosteric modulator.[9][10]

The following diagram illustrates a simplified representation of the Rho GTPase signaling pathway, which is a plausible target for phenylboronic acid derivatives.

Conclusion

This compound is a valuable compound for researchers in organic synthesis and drug development. While specific quantitative solubility data remains to be extensively published, this guide provides a framework for its expected behavior and details robust experimental protocols for its determination. Furthermore, the potential for this class of molecules to interact with and modulate key cellular signaling pathways underscores the importance of continued research into its biological activities. The methodologies and conceptual frameworks presented herein are intended to facilitate further investigation and application of this compound.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Reagents & Solvents [chem.rochester.edu]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Boronic acids for sensing and other applications - a mini-review of papers published in 2013 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenylboronic acid is a more potent inhibitor than boric acid of key signaling networks involved in cancer cell migration - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Boronic acids as probes for investigation of allosteric modulation of the chemokine receptor CXCR3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Stability and Storage of 3-Benzyloxycarbonylphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-benzyloxycarbonylphenylboronic acid. Understanding the chemical stability of this versatile reagent is crucial for its effective use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, and for ensuring the integrity of research and drug development programs.

Core Stability Profile

This compound, like many arylboronic acids, is susceptible to degradation through several pathways. The primary stability concerns are its propensity for dehydration to form anhydrides (boroxines) and its susceptibility to protodeboronation. Its stability is influenced by environmental factors such as moisture, temperature, and pH.

Anhydride Formation

A significant characteristic of boronic acids is their tendency to undergo intermolecular dehydration to form cyclic anhydrides known as boroxines. This is an equilibrium process that can be reversed by the addition of water. Several suppliers note that this compound is often sold containing varying amounts of its anhydride.[1][2][3] This indicates that the solid material can exist as a mixture of the free boronic acid and its boroxine form.

Protodeboronation

Protodeboronation is a common degradation pathway for arylboronic acids, resulting in the replacement of the boronic acid functional group with a hydrogen atom.[4][5] This irreversible degradation leads to the formation of benzyl benzoate, a significant impurity that can complicate purification and reduce the yield of desired products in subsequent reactions. The rate of protodeboronation is highly dependent on factors such as pH, temperature, and the presence of catalysts.[6][7]

Hydrolytic Stability

The carbon-boron bond in arylboronic acids is susceptible to cleavage by water, especially under non-neutral pH conditions and at elevated temperatures. Boronic esters are known for their low hydrolytic stability, and while the free acid is generally more stable, it is not immune to hydrolysis.[8][9]

Thermal Stability

Photostability

As a solid, this compound is not expected to be significantly photolabile. However, in solution, prolonged exposure to UV light could potentially lead to degradation. Standard photostability testing as outlined by ICH guidelines should be performed if the compound is to be handled in solution under significant light exposure.[13][14]

Recommended Storage and Handling

To minimize degradation and ensure the long-term integrity of this compound, the following storage and handling procedures are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | 2-8°C[1] | To slow down the rates of potential degradation reactions, including protodeboronation. |

| Atmosphere | Inert gas (e.g., Argon)[1] | To minimize contact with atmospheric moisture and oxygen, which can contribute to degradation. |

| Container | Tightly sealed, opaque container[8] | To protect from moisture and light. |

| Handling | In a dry, well-ventilated area[6] | To prevent inhalation and exposure to moisture. |

| Incompatibilities | Strong oxidizing agents, strong acids, strong bases[6] | To avoid vigorous and potentially hazardous reactions. |

Potential Degradation Pathways

The primary degradation pathways for this compound are anhydride formation and protodeboronation.

Caption: Primary degradation pathways of this compound.

Experimental Protocols for Stability Assessment

The following are generalized protocols for assessing the stability of this compound, based on ICH guidelines for stability testing of active substances.[15][16]

Stress Testing Workflow

Caption: Workflow for stress testing of this compound.

Thermal Stability Protocol (Forced Degradation)

-

Sample Preparation: Place a known quantity of this compound in a suitable container (e.g., glass vial).

-

Exposure: Store the samples in ovens at elevated temperatures (e.g., 40°C, 50°C, 60°C in 10°C increments above the accelerated testing temperature).[15]

-

Time Points: Withdraw samples at specified time intervals (e.g., 1, 2, 4, 8, and 24 hours).

-

Analysis: Analyze the samples by a stability-indicating method, such as HPLC, to determine the purity and identify any degradation products.

Hydrolytic Stability Protocol

-

Sample Preparation: Prepare solutions or suspensions of this compound in buffered aqueous solutions at different pH levels (e.g., pH 2, 7, and 9).

-

Exposure: Store the solutions at a controlled temperature (e.g., 25°C or 40°C).

-

Time Points: Collect aliquots at various time points (e.g., 0, 6, 12, 24, and 48 hours).

-

Analysis: Analyze the samples by HPLC to quantify the remaining this compound and any degradants.

Photostability Protocol

-

Sample Preparation: Spread a thin layer of the solid compound in a chemically inert, transparent container. Prepare a solution of the compound in a suitable solvent.

-

Exposure: Expose the samples to a light source that meets ICH Q1B guidelines, providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[14] A dark control sample should be stored under the same conditions but protected from light.

-

Analysis: After the exposure period, analyze both the exposed and dark control samples for any changes in physical appearance, purity, and degradation products.

Summary and Conclusions

The stability of this compound is primarily influenced by its sensitivity to moisture and, to a lesser extent, temperature and pH. The main degradation pathways are the formation of boroxine anhydrides and protodeboronation. To maintain the quality and reactivity of this reagent, it is imperative to store it in a cool, dry environment under an inert atmosphere. For critical applications in research and drug development, it is advisable to perform periodic quality control checks to assess the purity of the material, especially if it has been stored for an extended period or exposed to suboptimal conditions. Adherence to the storage and handling guidelines outlined in this document will help ensure the reliability and reproducibility of experimental results.

References

- 1. PubChemLite - 3-(benzyloxycarbonyl)phenylboronic acid (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]

- 2. 3-(Benzyloxycarbonyl)phenylboronic Acid | 380430-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying … [cymitquimica.com]

- 4. Protodeboronation - Wikipedia [en.wikipedia.org]

- 5. Protodeboronation [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Stability of Boronic Esters to Hydrolysis : A Comparative Study | Semantic Scholar [semanticscholar.org]

- 10. researchgate.net [researchgate.net]

- 11. Degradation of benzoic acid and its derivatives in subcritical water - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. ikev.org [ikev.org]

- 14. ema.europa.eu [ema.europa.eu]

- 15. ema.europa.eu [ema.europa.eu]

- 16. database.ich.org [database.ich.org]

3-(Benzyloxycarbonyl)phenylboronic acid structure

An In-depth Technical Guide to 3-(Benzyloxycarbonyl)phenylboronic Acid

Introduction

3-(Benzyloxycarbonyl)phenylboronic acid is a versatile organic compound that serves as a crucial building block in various fields, particularly in organic synthesis and medicinal chemistry. As a bifunctional molecule, it features both a boronic acid group and a benzyloxycarbonyl-protected carboxylic acid, enabling its participation in a wide array of chemical transformations. Its stability and solubility are enhanced by the benzyloxycarbonyl group, making it a valuable reagent.[1] This guide provides a comprehensive overview of its structure, properties, synthesis, and applications, with a focus on its utility for researchers, scientists, and professionals in drug development.

Physicochemical and Structural Properties

3-(Benzyloxycarbonyl)phenylboronic acid is a white to off-white crystalline powder at room temperature.[1][2] It is recognized for its stability and utility in forming stable complexes with diols, a characteristic central to many of its applications.[1] The compound is often supplied containing varying amounts of its anhydride, which it can form reversibly.[2][3]

Table 1: Physicochemical Properties of 3-(Benzyloxycarbonyl)phenylboronic Acid

| Property | Value | Reference(s) |

| CAS Number | 380430-52-4 | [1][2][4] |

| Molecular Formula | C₁₄H₁₃BO₄ | [1][2][3] |

| Molecular Weight | 256.06 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 146 °C | [1][2] |

| Purity | 97.0% to 107.0% (by titration) | [2][5] |

| Solubility | Soluble in Methanol | [2] |

| Storage | Room temperature; cool, dark place (<15°C recommended) | [2] |

| Synonyms | 3-(Benzyloxycarbonyl)benzeneboronic acid, 3-Carbobenzoxyphenylboronic acid | [1][2] |

| InChI Key | JJEBLYAGYRLJRG-UHFFFAOYSA-N | [3] |

| SMILES | B(C1=CC(=CC=C1)C(=O)OCC2=CC=CC=C2)(O)O | [3] |

Synthesis and Characterization

The synthesis of 3-(Benzyloxycarbonyl)phenylboronic acid can be achieved through a multi-step process starting from a readily available precursor such as 3-bromobenzoic acid. A representative synthetic workflow is illustrated below.

Characterization of the final product relies on standard analytical techniques to confirm its structure and purity. Spectroscopic data provides key insights into the molecular structure.

Table 2: Spectroscopic Data for Characterization

| Technique | Expected Characteristics |

| ¹H NMR | Signals corresponding to aromatic protons of both phenyl rings, a singlet for the benzylic CH₂ group, and a broad singlet for the B(OH)₂ protons. |

| ¹³C NMR | Resonances for aromatic carbons, the ester carbonyl carbon (~165 ppm), and the benzylic CH₂ carbon. The carbon attached to boron may be difficult to detect or appear as a broad signal.[6] |

| ¹¹B NMR | A single resonance characteristic of a trigonal sp²-hybridized boronic acid.[7][8] The chemical shift changes significantly upon binding to diols, reflecting a change to a tetrahedral sp³-hybridized boronate ester.[7] |

| IR Spectroscopy | Characteristic absorption bands for O-H stretching (broad, ~3200-3600 cm⁻¹), C=O stretching of the ester (~1720 cm⁻¹), aromatic C=C stretching (~1600 cm⁻¹), and B-O stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the calculated molecular weight (256.06 g/mol ).[3] |

Key Applications in Research and Development

This boronic acid derivative is a cornerstone reagent in several advanced applications, from creating complex molecular architectures to developing targeted therapeutic systems.

Suzuki-Miyaura Cross-Coupling Reactions

3-(Benzyloxycarbonyl)phenylboronic acid is extensively used in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This reaction is a powerful method for forming carbon-carbon bonds, typically between an organoboron compound and an organohalide. The compound serves as the source of the 3-(benzyloxycarbonyl)phenyl moiety, enabling the synthesis of complex biaryl structures that are common motifs in pharmaceuticals.[9]

Drug Development and Delivery

The boronic acid functional group is pivotal in drug development. Phenylboronic acids (PBAs) can form reversible covalent bonds with compounds containing 1,2- or 1,3-diols, such as sugars.[10] This property is exploited in two primary ways:

-

Glucose Sensing: PBA-functionalized polymers can be designed to respond to varying glucose concentrations, making them candidates for self-regulating insulin delivery systems.[11]

-

Targeted Drug Delivery: Cancer cells often overexpress sialic acid, a sugar with a diol moiety, on their surface.[10] Nanoparticles functionalized with PBA can selectively bind to these cells, enabling targeted delivery of chemotherapeutic agents.[10][12] The bond between the boronic acid and the diol is often pH-sensitive, allowing for triggered drug release in the acidic tumor microenvironment.[13]

Experimental Protocols

The following sections provide generalized protocols for common experimental procedures involving 3-(benzyloxycarbonyl)phenylboronic acid.

Protocol 4.1: Representative Suzuki-Miyaura Coupling Reaction

This protocol describes a typical procedure for coupling 3-(benzyloxycarbonyl)phenylboronic acid with an aryl bromide.

-

Reagent Setup: To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add the aryl bromide (1.0 mmol), 3-(benzyloxycarbonyl)phenylboronic acid (1.2 mmol, 1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.03 mmol, 3 mol%), and a base such as K₂CO₃ (2.0 mmol, 2.0 equiv).

-

Solvent Addition: Add a degassed solvent mixture, for example, toluene/ethanol/water (4:1:1, 10 mL).

-

Reaction: Heat the reaction mixture to 80-90 °C and stir vigorously for 6-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Workup: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and brine (15 mL).

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.

Protocol 4.2: Analysis of Diol Binding by ¹¹B NMR Spectroscopy

This protocol outlines the analysis of the interaction between a phenylboronic acid and a diol, based on established methods.[7][14]

-

Sample Preparation: Prepare a stock solution of 3-(benzyloxycarbonyl)phenylboronic acid (e.g., 10 mg) in a suitable deuterated solvent such as DMSO-d₆ or CD₃OD (1.0 mL). Prepare a separate stock solution of a diol (e.g., catechol) of a known concentration.

-

pH Adjustment: Prepare a series of NMR tubes. In each, place an aliquot of the boronic acid stock solution. Add varying amounts of a non-interfering buffer or dilute DCl/NaOD to adjust the pD (the pH equivalent in D₂O) across a range (e.g., pD 2 to 10).

-

Binding Study: To a parallel set of NMR tubes at different pD values, add a stoichiometric equivalent of the diol stock solution.

-

Data Acquisition: Acquire ¹¹B NMR spectra for all samples. The spectrometer should be referenced appropriately (e.g., using BF₃·OEt₂ as an external standard).

-

Data Analysis: Observe the chemical shift of the boron signal. A downfield shift (e.g., ~20-30 ppm) corresponds to the sp²-hybridized boronic acid. An upfield shift (e.g., ~5-15 ppm) indicates the formation of the sp³-hybridized boronate anion or boronate ester, which becomes more prominent at pD values above the pKa of the boronic acid and in the presence of the diol.[7][14]

Conclusion

3-(Benzyloxycarbonyl)phenylboronic acid is a high-value chemical entity with significant applications in synthetic chemistry and biomedicine. Its utility in robust C-C bond formation via Suzuki-Miyaura coupling makes it indispensable for constructing complex organic molecules. Furthermore, the inherent ability of its boronic acid moiety to interact with diols in a pH-dependent manner opens up advanced applications in targeted drug delivery and biosensing. This guide has provided a technical foundation for understanding and utilizing this powerful reagent in a research and development setting.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-(Benzyloxycarbonyl)phenylboronic Acid | 380430-52-4 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

- 3. PubChemLite - 3-(benzyloxycarbonyl)phenylboronic acid (contains varying amounts of anhydride) (C14H13BO4) [pubchemlite.lcsb.uni.lu]

- 4. (3-((Benzyloxy)carbonyl)phenyl)boronic acid | 380430-52-4 [sigmaaldrich.com]

- 5. 3-(Benzyloxycarbonyl)phenylboronic Acid (contains varying … [cymitquimica.com]

- 6. rsc.org [rsc.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. researchgate.net [researchgate.net]

- 9. Phenylboronic acid - Wikipedia [en.wikipedia.org]

- 10. japsonline.com [japsonline.com]

- 11. Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery+ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Development of phenylboronic acid-functionalized nanoparticles for emodin delivery - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Phenylboronic acid-based core–shell drug delivery platform clasping 1,3-dicarbonyl compounds by a coordinate interaction - Biomaterials Science (RSC Publishing) [pubs.rsc.org]

- 14. 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the Nomenclature of a Key Boronic Acid Derivative

For researchers, scientists, and professionals engaged in drug development, precise chemical nomenclature is paramount. This guide provides an in-depth look at the synonyms and identifiers for 3-Benzyloxycarbonylphenylboronic acid, a versatile compound in organic synthesis.

Core Synonyms and Identifiers

The compound this compound is known by several alternative names. These synonyms are often used interchangeably in scientific literature and commercial catalogs. Understanding these variations is crucial for comprehensive literature searches and procurement.

| Synonym | Notes |

| 3-(Benzyloxycarbonyl)benzeneboronic acid | A common variation where "phenyl" is replaced by "benzene". |

| 3-Carbobenzoxyphenylboronic acid | "Carbobenzoxy" is a widely recognized abbreviation for the benzyloxycarbonyl group.[1] |

| 3-Carbobenzoxybenzeneboronic acid | Combines the "carbobenzoxy" abbreviation with "benzene".[1] |

In addition to these direct synonyms, it's beneficial to be aware of related compounds where the benzyl ester is replaced by other functional groups, as they share the same core phenylboronic acid structure.

| Related Compound | CAS Number |

| 3-Carboxyphenylboronic acid | 25487-66-5[2] |

| 3-(Methoxycarbonyl)phenylboronic acid | 99769-19-4[3][4] |

| 3-(Ethoxycarbonyl)phenylboronic acid | 4334-87-6[5] |

| 3-Carboxyphenylboronic acid pinacol ester | 269409-73-6[6] |

Structural and Application Context

This compound belongs to the family of arylboronic acids. Its structure, featuring a benzyloxycarbonyl group at the meta position of the phenylboronic acid, makes it a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.[7] This reactivity allows for the formation of carbon-carbon bonds, a fundamental process in the synthesis of complex organic molecules for pharmaceuticals and materials science.[1][7]

Experimental Data Summary

While this guide focuses on nomenclature, it is important to note the physical and chemical properties that are critical for experimental design.

| Property | Value |

| CAS Number | 380430-52-4[1] |

| Molecular Formula | C14H13BO4[1] |

| Molecular Weight | 256.06 g/mol [1] |

| Appearance | White to off-white crystalline powder[5] |

| Purity | Typically ≥95% |

For detailed experimental protocols involving this compound, researchers are encouraged to consult peer-reviewed scientific literature and established chemical synthesis databases. The methodologies often involve palladium-catalyzed cross-coupling reactions, and the specific conditions can vary depending on the desired product.

Logical Relationships in Nomenclature

The following diagram illustrates the relationship between the primary compound and its related structures, highlighting the interchangeability of the ester and acid functionalities.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-(Methoxycarbonyl)phenylboronic Acid | 99769-19-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. 3-Methoxycarbonylphenylboronic acid 99769-19-4 [sigmaaldrich.com]

- 5. chemimpex.com [chemimpex.com]

- 6. 3-Carboxyphenylboronic acid pinacol ester 97 269409-73-6 [sigmaaldrich.com]

- 7. west-circle | Virtual tour generated by Panotour [mononaterrace.com]

Technical Guide: Safety and Handling of 3-Carboxyphenylboronic Acid

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a summary of safety information for 3-Carboxyphenylboronic acid. It is intended as a guide and should not replace a thorough review of the official Safety Data Sheet (SDS) from the supplier. The information for the requested "3-carbobenzoxybenzeneboronic acid" was not available; this guide is based on the closely related and more commonly documented compound, 3-Carboxyphenylboronic acid.

Introduction

This technical guide offers an in-depth overview of the safety, handling, and toxicological properties of 3-Carboxyphenylboronic acid (CAS No. 25487-66-5).[1][2][3] This compound is a valuable reagent in organic synthesis, particularly in cross-coupling reactions. Understanding its hazard profile is critical for ensuring laboratory safety and proper experimental execution.

Hazard Identification and Classification

3-Carboxyphenylboronic acid is classified as a hazardous substance. The primary hazards are skin irritation, serious eye irritation, and potential respiratory irritation.[1][3][4]

GHS Hazard Statements:

Physical and Chemical Properties:

| Property | Value | Source |

| Molecular Formula | C7H7BO4 | [1][5] |

| Molecular Weight | 165.94 g/mol | [5] |

| Appearance | Off-white powder/solid | [1] |

| Odor | Odorless | [1] |

| Solubility | Soluble in water | [1][3] |

Toxicological Information

The toxicological properties of 3-Carboxyphenylboronic acid have not been fully investigated.[3] However, based on available data, the primary routes of exposure are inhalation, ingestion, and skin/eye contact.

-

Acute Effects: Causes irritation to the skin, eyes, and respiratory tract.[1][6] Inhalation of dust may lead to coughing and sneezing.[6] Eye contact can result in redness, pain, and serious irritation.[1][6] Skin contact may cause inflammation.[6]

-

Chronic Effects: Prolonged or repeated exposure may cause target organ damage.[6] Repeated inhalation of dust can lead to varying degrees of respiratory irritation or lung damage.[6]

No components of this product at levels greater than or equal to 0.1% are identified as probable, possible, or confirmed human carcinogens by IARC, ACGIH, NTP, or OSHA.[2]

Experimental Protocols: Safe Handling and Emergency Procedures

Adherence to strict experimental protocols is essential when working with 3-Carboxyphenylboronic acid.

Engineering Controls:

-

Work in a well-ventilated area, preferably in a chemical fume hood.[2][7]

-

Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.[7][8]

Personal Protective Equipment (PPE):

-

Eye/Face Protection: Wear chemical safety goggles or a face shield.[9]

-

Skin Protection: Wear protective gloves (inspect prior to use) and a lab coat.[10]

-

Respiratory Protection: Under normal use conditions with adequate ventilation, respiratory protection may not be required.[1] If dust is generated, use a NIOSH/MSHA approved respirator.[9]

First Aid Measures:

-

Eye Contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids. Remove contact lenses if present and easy to do. Seek medical attention.[1][3][7]

-

Skin Contact: Wash off immediately with plenty of soap and water while removing all contaminated clothing. Seek medical attention if irritation persists.[1][3][7]

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention.[1][3][7]

-

Ingestion: Clean mouth with water and drink plenty of water afterwards. Do NOT induce vomiting. Seek medical attention.[3][6]

Spill and Disposal Procedures:

-

Spills: Sweep up the material, avoiding dust generation, and place it in a suitable, closed container for disposal.[3] Do not let the chemical enter the environment.[3]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[1][7]

Storage and Stability

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1][2][7] Recommended storage temperature is often refrigerated (2-8°C) or at -20°C for long-term stability.[2][11]

-

Stability: The product is chemically stable under standard ambient conditions.

-

Incompatible Materials: Strong oxidizing agents, strong acids, and strong bases.[3][7]

Visualized Workflows

General Handling Workflow:

References

- 1. WERCS Studio - Application Error [assets.thermofisher.com]

- 2. file.medchemexpress.com [file.medchemexpress.com]

- 3. fishersci.com [fishersci.com]

- 4. synquestlabs.com [synquestlabs.com]

- 5. 3-Carboxyphenylboronic acid | C7H7BO4 | CID 2733957 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. chembk.com [chembk.com]

An In-depth Technical Guide to the Discovery and History of Arylboronic Acids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Arylboronic acids, organic compounds containing a boron atom attached to an aryl group and two hydroxyl groups, have emerged from relative obscurity to become indispensable tools in modern organic chemistry and medicinal chemistry. Their unique chemical properties, including their ability to participate in palladium-catalyzed cross-coupling reactions and form reversible esters with diols, have positioned them as critical building blocks in the synthesis of complex molecules, ranging from advanced materials to life-saving pharmaceuticals. This technical guide provides a comprehensive overview of the discovery and historical development of arylboronic acids, detailing their synthesis, key reactions, and their transformative impact on drug discovery. The content is tailored for researchers, scientists, and drug development professionals, offering in-depth experimental protocols, quantitative data, and visualizations of key chemical and biological processes.

The Dawn of Boron-Carbon Bonds: Early Discoveries

The journey of arylboronic acids began in the late 19th century, a period of foundational discoveries in organic chemistry.

The First Synthesis of an Arylboronic Acid

The first synthesis of an arylboronic acid is credited to Michaelis and Becker in 1880. They reported the preparation of phenylboronic acid (then referred to as "Borsäurephenyl") through a harsh but effective method.[1] Their pioneering work involved the reaction of diphenylmercury with boron trichloride in a sealed tube at high temperatures.

Conceptual Experimental Workflow based on historical accounts:

References

introduction to Suzuki-Miyaura cross-coupling reactions

An In-depth Technical Guide to Suzuki-Miyaura Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] First reported by Akira Suzuki and Norio Miyaura in 1979, this palladium-catalyzed reaction has become an indispensable tool in academic and industrial research, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][3] Its significance was recognized with the 2010 Nobel Prize in Chemistry, awarded to Akira Suzuki, Richard F. Heck, and Ei-ichi Negishi for their work on palladium-catalyzed cross-couplings in organic synthesis.[4]

This guide provides a comprehensive overview of the Suzuki-Miyaura coupling, detailing its core mechanism, the roles of its key components, applications in drug development, and detailed experimental protocols.

Core Mechanism: The Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling reaction proceeds through a catalytic cycle involving a palladium catalyst that cycles between the Pd(0) and Pd(II) oxidation states.[5][6][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][8][9]

Oxidative Addition

The catalytic cycle begins with the oxidative addition of an organic halide (R¹-X) to a coordinatively unsaturated Pd(0) complex.[2] This step, which is often the rate-determining one, involves the insertion of the palladium atom into the carbon-halogen bond, leading to the formation of a square-planar Pd(II) intermediate.[5][9] The reactivity of the organic halide typically follows the order: I > Br > OTf > Cl > F.[4][6]

Transmetalation

In the transmetalation step, the organic group from the organoboron reagent (R²-BY₂) is transferred to the palladium(II) center, displacing the halide.[4] This step requires the activation of the organoboron compound by a base.[10] The base reacts with the boronic acid to form a more nucleophilic boronate "ate" complex, which then readily undergoes transmetalation.[11] Alternatively, the base can react with the Pd(II) halide complex to form a Pd(II) hydroxide complex, which then reacts with the neutral boronic acid.[11]

Reductive Elimination

The final step of the catalytic cycle is reductive elimination, where the two organic groups (R¹ and R²) on the palladium(II) intermediate couple to form the desired product (R¹-R²).[5][8] This process regenerates the Pd(0) catalyst, which can then enter another catalytic cycle.[6] This step is generally fast and irreversible.

Below is a diagram illustrating the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Reaction Components

The success of a Suzuki-Miyaura coupling reaction is highly dependent on the careful selection of its components.

Palladium Catalysts

Palladium complexes are the most widely used catalysts for this reaction. The active catalytic species is a Pd(0) complex, which can be introduced directly or generated in situ from a more stable Pd(II) precatalyst.[12] Common palladium sources include Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃, and PdCl₂(dppf).[1]

Ligands

Ligands play a crucial role in stabilizing the palladium catalyst, enhancing its reactivity, and influencing the efficiency of the reaction.[6] Phosphine-based ligands are the most common, with their electronic and steric properties being tunable to optimize the reaction for specific substrates.[12] Electron-rich and bulky ligands, such as trialkylphosphines (e.g., P(t-Bu)₃, PCy₃) and biarylphosphines (e.g., SPhos, XPhos), generally facilitate the key steps of oxidative addition and reductive elimination.[13] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[4]

Bases

The base is essential for the activation of the organoboron species in the transmetalation step.[11][14] A wide variety of inorganic and organic bases have been successfully employed. The choice of base can significantly influence the reaction yield, rate, and selectivity.[11] Weaker bases like carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄) are commonly used.[6][11] Stronger bases such as hydroxides (e.g., NaOH, KOH) and alkoxides (e.g., KOtBu) are also effective, particularly for less reactive substrates.[4]

Solvents

The Suzuki-Miyaura coupling can be performed in a variety of solvents, including ethereal solvents (e.g., dioxane, THF), aromatic hydrocarbons (e.g., toluene), and polar aprotic solvents (e.g., DMF, DMAc).[4][6] Often, a mixture of an organic solvent and water is used, which can enhance the rate of the reaction.[4] The use of water as a solvent is also attractive from an economic and environmental perspective.[4]

Quantitative Data Summary

The following tables summarize representative quantitative data for Suzuki-Miyaura cross-coupling reactions, highlighting the effects of different catalysts, ligands, bases, and substrates on reaction yields and turnover numbers (TON).

Table 1: Comparative Yields with Various Catalysts and Ligands

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |

| 1 | 4-Bromotoluene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ | Toluene/H₂O | 100 | 2-24 | >95 | [12] |

| 2 | 2-Chloropyridine | 3-Pyridylboronic acid | Pd₂(dba)₃ (1.5) | PCy₃ (3) | K₃PO₄ | Dioxane/H₂O | 110 | 12 | 85 | [15] |

| 3 | 4-Iodotoluene | Phenylboronic acid | Pd/C (10%) | - | K₂CO₃ | H₂O | 25 | 0.33 | 99 | [16] |

| 4 | 3-Chloroindazole | 5-Indoleboronic acid | P2 (2.5) | - | K₃PO₄ | Dioxane/H₂O | 100 | 15 | 92 | [17] |

Table 2: Effect of Different Bases on Reaction Yield

| Entry | Aryl Halide | Boronic Acid | Catalyst/Ligand | Base (equiv.) | Solvent | Temp (°C) | Yield (%) | Reference |

| 1 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ (2.0) | Toluene/H₂O | 100 | 98 | [12] |

| 2 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | Na₂CO₃ (2.0) | Toluene/H₂O | 100 | 85 | [11] |

| 3 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | Cs₂CO₃ (2.0) | Toluene/H₂O | 100 | 96 | [11] |

| 4 | 4-Chloroanisole | Phenylboronic acid | Pd(OAc)₂/SPhos | KOtBu (2.0) | Toluene | 100 | 94 | [11] |

Table 3: High Turnover Number (TON) and Turnover Frequency (TOF) Examples

| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | TON | TOF (h⁻¹) | Reference |

| 1 | Iodobenzene | Phenylboronic acid | Dinorbornyl palladacycle (10⁻⁹) | 5 x 10⁹ | 1 x 10⁹ | [18] |

| 2 | 4-Bromotoluene | Phenylboronic acid | Ferrocenyl P,O-ligand/Pd₂(dba)₃ (0.0001) | 750,000 | - | [19] |

Applications in Drug Discovery and Development

The Suzuki-Miyaura coupling is one of the most frequently used carbon-carbon bond-forming reactions in the pharmaceutical industry.[15][20] Its popularity stems from its broad functional group tolerance, mild reaction conditions, and the commercial availability and low toxicity of boronic acids.[2] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are common motifs in many drug molecules.[3][13] Examples of drugs synthesized using the Suzuki-Miyaura coupling as a key step include Losartan (an antihypertensive), Valsartan (an antihypertensive), and a number of kinase inhibitors used in cancer therapy.[3]

Experimental Protocols

Below are detailed experimental protocols for representative Suzuki-Miyaura cross-coupling reactions.

Protocol 1: General Procedure for the Coupling of an Aryl Bromide with an Arylboronic Acid

This protocol is a general procedure for the Suzuki-Miyaura coupling of an aryl bromide with an arylboronic acid using Pd(OAc)₂ and SPhos.[12]

Materials:

-

Aryl bromide (1.0 mmol, 1.0 equiv)

-

Arylboronic acid (1.2 mmol, 1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

-

SPhos (0.04 mmol, 4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

-

Degassed Toluene (5 mL)

-

Degassed Water (0.5 mL)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

-

Reaction Setup: To an oven-dried round-bottom flask or Schlenk tube equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

-

Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this cycle three times to ensure an inert atmosphere.

-

Solvent Addition: Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.

-

Reaction Execution: Place the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously for the desired amount of time (typically 2-24 hours).

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Add water (10 mL) to the reaction mixture and stir for 5 minutes. Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 15 mL). Combine the organic layers and wash with brine (20 mL).

-

Drying and Concentration: Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired biaryl product.

Protocol 2: Ligand-Free Suzuki-Miyaura Coupling in an Aqueous Medium

This protocol describes a ligand-free Suzuki-Miyaura coupling reaction using Pd/C as the catalyst in water.[16]

Materials:

-

Aryl halide (1 mmol)

-

Arylboronic acid (1.2 mmol)

-

10% Palladium on carbon (Pd/C) (0.5 mol%)

-

Potassium carbonate (K₂CO₃) (2 mmol)

-

Water (3 mL)

-

Diethyl ether

Procedure:

-

Reaction Setup: In a flask, a mixture of the aryl halide (1 mmol), arylboronic acid (1.2 mmol), Pd/C (0.5 mol%), and K₂CO₃ (2 mmol) in water (3 mL) is prepared.

-

Reaction Execution: The mixture is stirred at room temperature for the indicated time.

-

Work-up: After the reaction is complete, the mixture is extracted four times with diethyl ether (4 x 10 mL).

-

Purification: The combined organic layers are purified by column chromatography over silica gel using a suitable eluent (e.g., n-hexane/ethyl acetate) to obtain the desired coupled product.

The following diagram illustrates a general experimental workflow for a Suzuki-Miyaura coupling reaction.

Conclusion

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile synthetic method with immense utility in modern organic chemistry, particularly in the field of drug discovery and development.[2] A thorough understanding of the reaction mechanism, the roles of the various components, and the available experimental protocols is crucial for its successful application. This guide provides a foundational overview of these aspects, offering both theoretical insights and practical guidance to aid researchers in leveraging this transformative reaction for the synthesis of complex molecules.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Yoneda Labs [yonedalabs.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. chemrxiv.org [chemrxiv.org]

- 9. byjus.com [byjus.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. benchchem.com [benchchem.com]

- 12. benchchem.com [benchchem.com]

- 13. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. books.rsc.org [books.rsc.org]

- 16. mdpi.com [mdpi.com]